molecular formula C11H9NO2 B8808646 7-Methoxyquinoline-3-carbaldehyde

7-Methoxyquinoline-3-carbaldehyde

Cat. No.: B8808646
M. Wt: 187.19 g/mol
InChI Key: WBGGEFMEZDJKID-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-3-carbaldehyde (CAS: 72808-91-4) is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 7 and an aldehyde (-CHO) group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antimicrobial and antioxidant agents. Its synthesis typically involves nucleophilic substitution reactions starting from halogenated precursors, such as 2-chloro-7-methoxyquinoline-3-carbaldehyde, achieving yields up to 62% .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

7-methoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-10-3-2-9-4-8(7-13)6-12-11(9)5-10/h2-7H,1H3

InChI Key

WBGGEFMEZDJKID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 7-OCH₃, 3-CHO 187.18 Antimicrobial intermediate; moderate solubility in polar solvents
7-Chloro-2-methoxyquinoline-3-carbaldehyde 2-OCH₃, 7-Cl, 3-CHO 221.63 Enhanced antibacterial activity due to electron-withdrawing Cl; lower solubility
2-Chloro-6-methoxyquinoline-3-carbaldehyde 2-Cl, 6-OCH₃, 3-CHO 221.63 Altered regiochemistry affects binding affinity; used in crystallography studies
7-Chloro-2-ethoxyquinoline-3-carbaldehyde 2-OCH₂CH₃, 7-Cl, 3-CHO 235.66 Increased lipophilicity; improved membrane permeability
7-Chloro-2-hydroxyquinoline-3-carbaldehyde 2-OH, 7-Cl, 3-CHO 207.61 Higher acidity due to -OH; potential for hydrogen bonding

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) in this compound is electron-donating, enhancing resonance stabilization of the quinoline ring. In contrast, chloro (-Cl) substituents (e.g., in 7-Chloro-2-methoxyquinoline-3-carbaldehyde) are electron-withdrawing, increasing electrophilicity at the aldehyde group and improving antibacterial efficacy . Positional Isomerism: Moving the methoxy group from position 7 (as in the parent compound) to position 6 (e.g., 2-Chloro-6-methoxyquinoline-3-carbaldehyde) alters steric and electronic interactions, impacting binding to biological targets .

Physicochemical Properties Solubility: Methoxy-substituted derivatives generally exhibit higher solubility in polar solvents compared to chloro analogs due to reduced hydrophobicity. For instance, this compound dissolves readily in ethanol and DMSO, whereas 7-chloro derivatives require DMF or DCM . Stability: Chloro-substituted compounds (e.g., 7-Chloro-2-ethoxyquinoline-3-carbaldehyde) are more stable under acidic conditions but prone to hydrolysis in basic media .

Biological Activity Antimicrobial Efficacy: Chloro derivatives (e.g., 7-Chloro-2-methoxyquinoline-3-carbaldehyde) demonstrate superior antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to methoxy analogs (MIC: 32 µg/mL), attributed to enhanced electrophilicity . Antioxidant Potential: Methoxy groups contribute to radical scavenging activity, making this compound a candidate for antioxidant applications .

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